REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[O:6].[CH2:7]([NH2:11])[CH2:8][C:9]#[CH:10]>C(OCC)C>[CH2:7]([NH:11][C:5]([NH:4][CH2:3][CH2:2][Cl:1])=[O:6])[CH2:8][C:9]#[CH:10]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
ClCCN=C=O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stir the suspension for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
FILTRATION
|
Details
|
filter the solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)NC(=O)NCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |